molecular formula C61H81N15O22S6 B1574730 Acylated Linaclotide

Acylated Linaclotide

Número de catálogo B1574730
Peso molecular: 1568.76
Clave InChI:
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Linaclotide is a 14-amino acid peptide indicated for the treatment of adults with CC and IBS-C;  agonist of guanylate cyclase C

Aplicaciones Científicas De Investigación

Molecular Structure and Stability

Linaclotide, a first-in-class, orally administered 14-amino acid peptide, has a molecular structure stabilized by three intramolecular disulfide bridges. It exhibits high affinity and pH-independent binding to guanylate cyclase C receptors. Linaclotide is stable after exposure to simulated gastric fluid and is resistant to hydrolysis by pepsin, ensuring its integrity in the gastric environment. Its very low oral bioavailability (0.1%) suggests localized action in the gastrointestinal tract, with minimal systemic exposure (Busby et al., 2010).

Mechanism of Action and Pharmacological Effects

Linaclotide is a potent and selective guanylate cyclase C agonist. Its pharmacological effects, evidenced by increased fluid secretion and accelerated gastrointestinal transit, are confined to the gastrointestinal tract. The pharmacodynamic effects of linaclotide in rodent models of gastrointestinal function are mechanistically linked to the activation of intestinal guanylate cyclase C (GC-C). This activation leads to a significant increase in intracellular cyclic guanosine-3',5'-monophosphate (cGMP), which plays a crucial role in mediating the therapeutic effects of linaclotide. However, linaclotide is completely degraded after 30 minutes of incubation in jejunal fluid, highlighting its rapid metabolism in the intestinal environment (Bryant et al., 2010).

Gastrointestinal Stability and Activity Enhancement

Attempts to improve the gastrointestinal stability of linaclotide have led to the design and synthesis of linaclotide analogues. These analogues exhibit substantial improvements in gastrointestinal half-lives (over 8 hours compared to linaclotide's 48 minutes) while retaining low nanomolar concentration activity at the guanylate cyclase-C receptor. This advancement highlights the potential of developing gut-stable peptides for enhancing the therapeutic application of linaclotide in gastrointestinal disorders (Emidio et al., 2021).

Metabolism, Disposition, and Active Metabolite Contribution

In-depth analysis of linaclotide's metabolism, degradation, and disposition has revealed its stability in the stomach and conversion to an active metabolite, MM-419447, in the small intestine. Both linaclotide and MM-419447 are minimally absorbed after oral administration, with low systemic and portal vein concentrations observed in rats and humans. MM-419447, the predominant active peptide recovered in feces, exhibits high-affinity binding to T84 cells and induces significant accumulation of intracellular cGMP. Additionally, MM-419447 has shown to significantly increase fluid secretion in small intestinal loops and accelerate gastrointestinal transit in rat models, underlining its importance in contributing to linaclotide’s pharmacology (Busby et al., 2013).

Propiedades

Nombre del producto

Acylated Linaclotide

Fórmula molecular

C61H81N15O22S6

Peso molecular

1568.76

Secuencia

Ac–Cys1–Cys–Glu–Tyr–Cys–Cys–Asn–Pro–Ala–Cys–Thr–Gly–Cys–Tyr–OH

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.